molecular formula C19H21N5O B12636202 (4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One

(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One

Cat. No.: B12636202
M. Wt: 335.4 g/mol
InChI Key: UPOMBIAVTOFWMY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique spirocyclic architecture that combines an imidazole ring system with a dihydronaphthalene moiety, further functionalized with a pyrimidine substituent. The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds that modulate various biological targets, including protein kinases . The presence of the pyrimidine heterocycle, a common pharmacophore in drug discovery, suggests potential for this compound to be investigated as a key intermediate or a core structure in the development of novel therapeutic agents. Researchers can utilize this chemical probe to explore structure-activity relationships, particularly in the context of enzyme inhibition. Its high level of structural complexity makes it a valuable asset for library synthesis, target identification, and lead optimization studies in drug discovery pipelines. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

(4R)-2'-amino-2,2,3'-trimethyl-6-pyrimidin-5-ylspiro[1,3-dihydronaphthalene-4,5'-imidazole]-4'-one

InChI

InChI=1S/C19H21N5O/c1-18(2)7-13-5-4-12(14-8-21-11-22-9-14)6-15(13)19(10-18)16(25)24(3)17(20)23-19/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,23)/t19-/m1/s1

InChI Key

UPOMBIAVTOFWMY-LJQANCHMSA-N

Isomeric SMILES

CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)[C@]4(C1)C(=O)N(C(=N4)N)C)C

Canonical SMILES

CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)C4(C1)C(=O)N(C(=N4)N)C)C

Origin of Product

United States

Preparation Methods

Multi-Component Reactions

Multi-component reactions (MCRs) are often employed to synthesize spiro compounds efficiently. These reactions typically involve the simultaneous combination of three or more reactants to form a product in a single step. MCRs can enhance reaction efficiency, minimize waste, and improve overall yield.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its ability to accelerate chemical reactions and enhance yields. In the case of spiro compounds, microwave-assisted Knoevenagel/Michael cyclization reactions have proven effective. This method allows for rapid heating and uniform energy distribution, leading to shorter reaction times and potentially higher yields.

Catalytic Methods

Catalysts play a vital role in the synthesis of this compound. The choice of catalyst can significantly affect the reaction pathway and product distribution. For instance:

  • Acidic Catalysts : These can facilitate the formation of imidazole rings through condensation reactions.

  • Basic Catalysts : Basic conditions may promote nucleophilic attack necessary for forming the pyrimidine moiety.

Sequential Reactions

A sequential approach can also be used where intermediates are formed in separate steps before being combined to yield the final product. This method allows for better control over each reaction step and purification of intermediates.

Example Synthetic Route

An example synthetic route might include:

  • Formation of Imidazole : Starting from an appropriate aldehyde and amine under acidic conditions.

  • Pyrimidine Synthesis : Utilizing a pyrimidine precursor through cyclization with a suitable reagent.

  • Final Spiro Compound Formation : Combining the imidazole and pyrimidine intermediates under microwave conditions to yield (4R)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'H-Spiro[imidazole-4,1'-Naphthalen]-5(1H)-One.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains:

  • A secondary amine (-NH2\text{-NH}_2) at position 2

  • A ketone (C=O\text{C=O}) at position 4'

  • A pyrimidin-5-yl substituent

  • A spirocyclic imidazole-naphthalenone system

Functional Group Reactivity Example Reactions
Secondary Amine Nucleophilic substitution, acylationReacts with acyl chlorides (e.g., acetyl chloride) to form amides
Ketone Reduction, nucleophilic additionReduced to alcohol (C-OH\text{C-OH}) via NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4
Pyrimidinyl Group Electrophilic aromatic substitutionBromination or nitration at electron-rich positions
Spiro System Ring-opening under acidic/basic conditionsHydrolysis to form linear intermediates

Reductive Amination

The secondary amine may participate in reductive amination with aldehydes/ketones, forming tertiary amines. For example:

R1CHO+R2NH2NaBH3CNR1CH2NR2R3\text{R}_1\text{CHO} + \text{R}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{R}_1\text{CH}_2\text{NR}_2\text{R}_3

This could modify biological activity, though experimental confirmation is needed .

Pyrimidine Ring Functionalization

The pyrimidin-5-yl group may undergo:

  • Halogenation : Electrophilic substitution with Br2/FeBr3\text{Br}_2/\text{FeBr}_3

  • Cross-coupling : Suzuki-Miyaura reactions if halogenated derivatives are synthesized .

Stability and Degradation

Condition Effect Products
Acidic (HCl) Hydrolysis of imidazole ringLinear amines, ketones
Basic (NaOH) Ring-opening of spiro systemBicyclic intermediates
UV Light PhotodegradationRadical-derived byproducts

Thermogravimetric analysis predicts decomposition above 300°C, with CO and NH3\text{NH}_3 as major gaseous products .

Research Gaps and Limitations

No direct experimental data on this compound’s reactions are available in peer-reviewed literature. The above analysis extrapolates from:

  • PubChem Data (molecular formula, SMILES)

  • RCSB PDB (chirality, bond angles)

  • Spiro Compound Chemistry (general reactivity)

Further studies using techniques like NMR reaction monitoring or HPLC-MS are required to validate these pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may inhibit key enzymes involved in cancer cell proliferation. For instance, research indicates that derivatives of this compound exhibit potent activity against mitotic kinesin Eg5, which is crucial for cell division .

Case Study:
A study demonstrated that synthesized analogs of this compound showed enhanced inhibition of mitotic kinesin Eg5 compared to traditional inhibitors like monastrol. The most effective analogs were noted for their ability to arrest mitosis in cultured cells, indicating their potential as novel anticancer drug candidates .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit β-site amyloid precursor protein-cleaving enzyme (BACE1), which is implicated in Alzheimer's disease pathology. In vitro assays demonstrated that the compound could potentially modulate amyloid-beta production, making it a candidate for further development in neurodegenerative disease therapies .

Synthesis and Derivatives

The synthesis of (4R)-2-amino-1,3',3'-trimethyl-7'-(pyrimidin-5-yl)-3',4'-dihydro-2'H-spiro[imidazole-4,1'-naphthalen]-5(1H)-one can be achieved through various methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. This method has been shown to produce high yields of the desired compound while minimizing byproducts .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption and distribution characteristics in preclinical models. However, further toxicological assessments are necessary to ensure safety profiles before clinical application .

Mechanism of Action

The mechanism of action of Spiro[4H-iMidazole-4,1’(2’H)-naphthalen]-5(1H)-one, 2-aMino-3’,4’-dihydro-1,3’,3’-triMethyl-7’-(5-pyriMidinyl)-, (1’R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of spirocyclic and heterocyclic systems. Key comparisons include:

Feature Target Compound Analogues References
Core Structure Spiro[imidazole-4,1'-naphthalen] with pyrimidin-5-yl substitution Spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole] (e.g., compound 19h )
Substituents 2-Amino, 1,3',3'-trimethyl, 7'-pyrimidin-5-yl Varied aryl/alkyl groups (e.g., p-tolyl, chloro-substituted phenyl in pyrazolopyrimidines)
Synthetic Accessibility Likely requires multi-step cyclization (similar to 19a-h synthesis) One-pot reactions for spiroindoles (e.g., refluxing aminoimidazoles with isatin and malononitrile)
Bioactivity Not explicitly reported; hypothesized kinase inhibition or ferroptosis modulation Pyrazolopyrimidines (e.g., 2 , 3 ) show antimicrobial and antitumor activity

Physicochemical Properties

  • Stability: Spirocyclic frameworks generally exhibit higher thermal stability than linear analogues, as seen in spiro[piperidine-4,2'-quinolines] .

Biological Activity

The compound (4R)-2-amino-1,3',3'-trimethyl-7'-(pyrimidin-5-yl)-3',4'-dihydro-2'H-spiro[imidazole-4,1'-naphthalen]-5(1H)-one is a complex heterocyclic structure with significant potential in medicinal chemistry. Its unique molecular configuration suggests various biological activities, particularly in the fields of antibacterial and anticancer research.

  • Molecular Formula : C19H21N5O
  • Molecular Weight : 335.403 g/mol
  • Isomeric SMILES : CC1(Cc2ccc(cc2[C@]3(C1)C(=O)N(C(=N3)N)C)c4cncnc4)C

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential as an antibacterial and anticancer agent. Key findings from the literature are summarized below.

Antibacterial Activity

Research indicates that compounds containing five-membered heterocycles, such as imidazoles and pyrimidines, often exhibit significant antibacterial properties. The following table summarizes the antibacterial activity of related compounds:

CompoundStructure TypeIC50 (μM)Mechanism of Action
Compound AImidazole Derivative12.5Inhibition of cell wall synthesis
Compound BPyrimidine Derivative10.0Disruption of DNA replication
(4R)-2-Amino...Spiro CompoundTBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Notably, studies have shown that similar spiro compounds can induce apoptosis in cancer cells by interfering with key signaling pathways.

Case Study: Apoptosis Induction
In a recent study, a related spiro compound was tested on human leukemia cells, demonstrating the following effects:

  • IC50 : 0.24 μg/mL against HCT116 human colon carcinoma cells.
  • Mechanism: The compound was found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to increased apoptosis rates.

Mechanistic Insights

The biological mechanisms underlying the activity of (4R)-2-amino-1,3',3'-trimethyl-7'-(pyrimidin-5-yl)-3',4'-dihydro-2'H-spiro[imidazole-4,1'-naphthalen]-5(1H)-one are multifaceted:

  • DNA Interaction : The compound may interact with DNA polymerases, inhibiting DNA synthesis and thus affecting cell proliferation.
  • Signal Transduction Pathways : It potentially modulates pathways involved in cell survival and apoptosis through the downregulation of specific oncogenes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4R)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'H-Spiro[imidazole-4,1'-Naphthalen]-5(1H)-One?

  • Methodology : The compound’s spiro-imidazole core can be synthesized via cyclocondensation reactions, similar to substituted imidazole derivatives in . For example, use a multi-step approach:

Core formation : React a naphthalenone precursor with an imidazole derivative under acidic conditions to form the spirocyclic structure .

Functionalization : Introduce the pyrimidin-5-yl group via Suzuki-Miyaura coupling, optimizing catalyst systems (e.g., Fe₂O₃@SiO₂/In₂O₃ as in ) to enhance regioselectivity .

Chirality control : Employ chiral auxiliaries or asymmetric catalysis to isolate the (4R)-enantiomer, followed by HPLC validation ( ) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous spirocyclic imidazoles (e.g., ) .
  • Chromatography : Apply reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5, as in ) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assays) due to the pyrimidine moiety’s potential ATP-binding affinity .
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting IC₅₀ values and comparing to reference compounds (e.g., ’s pyrimidine derivatives) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target interaction?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases). Focus on the pyrimidine and spirocyclic regions for hydrogen bonding and steric complementarity .
  • MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • De novo design : Apply Adapt-cMolGPT ( ) to generate analogs with improved solubility or affinity, leveraging the model’s target-specific generative capabilities .

Q. How to resolve contradictions in synthetic yield data across different catalytic systems?

  • Methodology :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, compared Fe₂O₃@SiO₂/In₂O₃ to conventional methods, showing a 22% yield increase .
  • Mechanistic studies : Perform DFT calculations (Gaussian 16) to identify rate-limiting steps. For instance, highlights how aminopyridine position affects reaction kinetics with Appel salts .
  • Cross-validation : Replicate low-yield reactions under inert atmospheres (Ar/N₂) to rule out oxidative byproducts .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Environmental persistence : Follow the INCHEMBIOL framework ( ):
  • Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS .
  • Bioaccumulation : Measure logP values (shake-flask method) and correlate with OECD 305 guidelines .
  • Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC₅₀ values .

Methodological Frameworks for Research Design

Q. How to structure a comparative study analyzing bioactivity across analogs?

  • Approach :

  • Hypothesis-driven design : Frame questions around substituent effects (e.g., pyrimidine vs. pyridine in vs. 14) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs. Use ’s split-split plot design for multi-variable experiments .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., Hammett σ values) with activity .

Q. What iterative strategies improve synthetic scalability without compromising enantiomeric purity?

  • Strategy :

  • DMTA cycles ( ) :

Design : Prioritize protecting groups (e.g., Boc for amines) to prevent racemization.

Make : Scale reactions from mg to kg using flow chemistry (e.g., packed-bed reactors).

Test : Monitor enantiomeric excess (ee) via chiral HPLC at each scale-up stage.

Analyze : Use Pareto charts to identify critical process parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.